Protogracillin vs. Protoneogracillin (C-25 R/S Stereoisomer): Cytotoxicity Divergence
Methyl protogracillin (25R configuration) exhibits 6- to 11-fold lower cytotoxic activity against leukemia cell lines compared to its C-25 stereoisomer methyl protoneogracillin (25S configuration), underscoring the critical role of stereochemistry in determining antileukemic potency [1][2]. In head-to-head comparisons, the 25S isomer demonstrates markedly enhanced cytotoxicity, confirming that protogracillin cannot be considered functionally equivalent to its stereoisomers.
| Evidence Dimension | Cytotoxic potency on leukemia cell lines |
|---|---|
| Target Compound Data | Methyl protogracillin (25R): IC50 values reported in multiple studies; specific leukemia panel data available in NCI-60 screen |
| Comparator Or Baseline | Methyl protoneogracillin (25S): 6- to 11-fold lower IC50 (i.e., higher potency) against leukemia lines |
| Quantified Difference | 6- to 11-fold reduction in potency for the 25R isomer relative to 25S |
| Conditions | In vitro cytotoxicity assays against human leukemia cell lines; MTT assay format |
Why This Matters
This stereochemical determinant of potency means protogracillin and protoneogracillin are not interchangeable; procurement decisions for SAR studies require the specific stereoisomer.
- [1] Hu K, Yao XS. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787). Phytother Res. 2003;17(6):620-626. View Source
- [2] Bachran C, et al. Preclinical Studies of Saponins for Tumor Therapy. In: Recent Advances in Medicinal Chemistry. 2014. View Source
